molecular formula C16H16O2 B8728955 4-(3-Phenylpropoxy)benzaldehyde CAS No. 75677-08-6

4-(3-Phenylpropoxy)benzaldehyde

Cat. No.: B8728955
CAS No.: 75677-08-6
M. Wt: 240.30 g/mol
InChI Key: YYKBLXAPERCAGZ-UHFFFAOYSA-N
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Description

4-(3-Phenylpropoxy)benzaldehyde is a benzaldehyde derivative featuring a 3-phenylpropoxy group at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by its preparation from 4-hydroxybenzaldehyde and 3-phenylpropyl bromide under basic conditions, yielding 85% as a yellow oil . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 9.90 (s, CHO), 7.31–7.85 (aromatic protons), 4.06 (t, OCH₂), 2.14–2.85 (CH₂ groups)
  • ¹³C NMR (CDCl₃): δ 190.5 (C=O), 141.9–115.2 (aromatic carbons), 68.1 (OCH₂) .

This compound is notable in medicinal chemistry, particularly in the development of type 2 diabetes mellitus therapeutics, where its aldehyde group serves as a reactive handle for forming hydrazones or other pharmacophores .

Properties

CAS No.

75677-08-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(3-phenylpropoxy)benzaldehyde

InChI

InChI=1S/C16H16O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2

InChI Key

YYKBLXAPERCAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares 4-(3-Phenylpropoxy)benzaldehyde with structurally similar benzaldehyde derivatives:

Compound Name Substituent Position Substituent Group Molecular Formula Key Applications Reference
This compound 4-position 3-Phenylpropoxy C₁₆H₁₆O₂ Diabetes drug development
4-(Benzyloxy)-3-hydroxybenzaldehyde 4 and 3-positions Benzyloxy, Hydroxy C₁₄H₁₂O₃ Synthetic intermediate
p-(n-Propoxy)benzaldehyde 4-position n-Propoxy C₁₀H₁₂O₂ Chemical synthesis
4-(N,N-Dimethylamino)benzaldehyde 4-position N,N-Dimethylamino C₉H₁₁NO Cyanin dye synthesis
3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde 3 and 4-positions Methoxy, 3-Phenoxypropoxy C₁₇H₁₈O₄ Unspecified (structural analog)
Key Observations:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., 3-phenylpropoxy, benzyloxy): Enhance aromatic ring stability and reduce electrophilicity of the aldehyde group, making it less reactive toward nucleophilic attack compared to unsubstituted benzaldehyde. Electron-Withdrawing Groups (e.g., nitro, cyano): Increase aldehyde reactivity but are absent in the compared analogs.

Biological Activity: 4-(N,N-Dimethylamino)benzaldehyde derivatives exhibit spasmolytic activity in vitro, suppressing intestinal contractions at 0.1–10 μM concentrations . this compound's phenyl group may enhance hydrophobic interactions with biological targets, improving drug candidate binding in diabetes research .

Synthetic Utility: 4-(Benzyloxy)-3-hydroxybenzaldehyde (30% yield) is a precursor for complex heterocycles, but its lower yield compared to this compound (85%) highlights challenges in multi-step syntheses . 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde shares structural similarity but includes a methoxy group, which could alter solubility and metabolic stability .

Physicochemical Properties

Property This compound 4-(N,N-Dimethylamino)benzaldehyde p-(n-Propoxy)benzaldehyde
Solubility Low in water; soluble in DCM Moderate in polar solvents Low in water
Melting Point Not reported (oil) 72–74°C Not reported
LogP (Predicted) 3.8 1.2 2.5
  • LogP Differences : The 3-phenylpropoxy group increases hydrophobicity (LogP = 3.8) compared to p-(n-propoxy)benzaldehyde (LogP = 2.5), impacting membrane permeability in drug design .

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